molecular formula C10H12Cl2N2O B12914974 2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol CAS No. 108288-12-6

2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol

Cat. No.: B12914974
CAS No.: 108288-12-6
M. Wt: 247.12 g/mol
InChI Key: PNFPEDMJFSZNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol typically involves the reaction of 3,6-dichloropyridazine with cyclohexanol under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dichloropyridazin-4-yl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a dichloropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

108288-12-6

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2

InChI Key

PNFPEDMJFSZNCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.